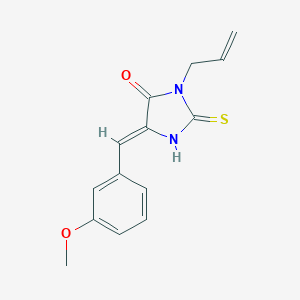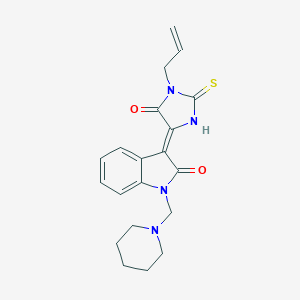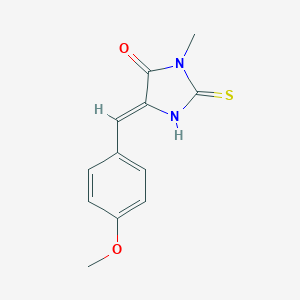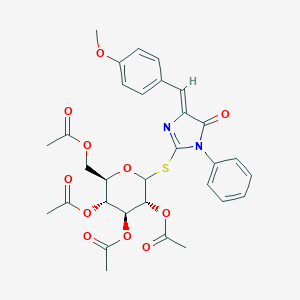![molecular formula C14H13N3O3 B303492 [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate, also known as MAPC, is a small molecule that has been gaining attention in the field of scientific research due to its potential applications in various areas of medicine. MAPC is a synthetic compound that belongs to the pyrazine-2-carboxylate family and has been synthesized using different methods.
Applications De Recherche Scientifique
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has shown potential applications in various areas of medicine, including cancer therapy, neuroprotection, and cardiovascular diseases. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells and inhibit tumor growth. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
Mécanisme D'action
The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce apoptosis by increasing the expression of anti-apoptotic proteins such as Bcl-2 and decreasing the expression of pro-apoptotic proteins such as Bax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in lab experiments is its stability. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a stable compound that can be stored for long periods without degradation. Another advantage of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low toxicity. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low solubility in water. This can make it difficult to dissolve [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate. One direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a therapeutic agent for cancer. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future research could focus on improving the solubility of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in water to increase its bioavailability.
Conclusion:
In conclusion, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a synthetic compound that has potential applications in various areas of medicine. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, and its mechanism of action is not fully understood. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects, and its low toxicity makes it a safe compound to use in lab experiments. Future research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as improving its solubility in water.
Méthodes De Synthèse
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, including the reaction of 2-aminomethylpyrazine with 2-methylaniline and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate obtained using this method is around 60-70%.
Propriétés
Nom du produit |
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[2-(2-methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-2-3-5-11(10)17-13(18)9-20-14(19)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
CJHPRQSVEIKQIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)




